molecular formula C10H13Cl2N B12664622 Benzenemethanamine, 2,5-dichloro-N-propyl- CAS No. 90390-18-4

Benzenemethanamine, 2,5-dichloro-N-propyl-

Cat. No.: B12664622
CAS No.: 90390-18-4
M. Wt: 218.12 g/mol
InChI Key: DAAGYFHHIDHSAW-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2,5-dichloro-N-propyl- is a chemical compound with the molecular formula C10H13Cl2N It is a derivative of benzenemethanamine, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,5-dichloro-N-propyl- typically involves the following steps:

    Nitration and Reduction: The starting material, 2,5-dichlorobenzene, undergoes nitration to form 2,5-dichloronitrobenzene. This intermediate is then reduced to 2,5-dichloroaniline.

    Alkylation: The 2,5-dichloroaniline is then subjected to alkylation using propyl halides under basic conditions to yield Benzenemethanamine, 2,5-dichloro-N-propyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2,5-dichloro-N-propyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, 2,5-dichloro-N-propyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2,5-dichloro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 2,4-dichloro-N-propyl-
  • Benzenemethanamine, 2,5-dichloro-α-methyl-N-propyl-

Uniqueness

Benzenemethanamine, 2,5-dichloro-N-propyl- is unique due to the specific positioning of chlorine atoms on the benzene ring and the propyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

90390-18-4

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3

InChI Key

DAAGYFHHIDHSAW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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